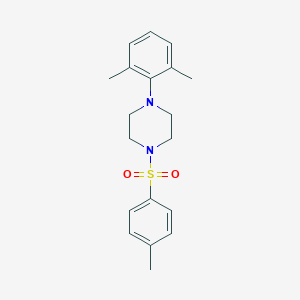
1-(2,6-Dimethylphenyl)-4-tosylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The “2,6-Dimethylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with two methyl groups (CH3) attached at the 2nd and 6th positions .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would likely be complex due to the presence of multiple functional groups. The piperazine ring, for example, is a heterocyclic amine with two nitrogen atoms .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” are not available, compounds with similar functional groups can undergo a variety of reactions. For instance, protodeboronation of pinacol boronic esters has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its exact structure. For example, 2,6-dimethylphenol has a density of 1.13 g/cm3, a flash point of 86 °C, and a melting point of 46 - 48 °C .
Applications De Recherche Scientifique
Biological Screening and Fingerprint Applications
This compound has been utilized in the synthesis of benzyl and sulfonyl derivatives for biological screening. These derivatives exhibit significant antibacterial, antifungal, and anthelmintic activities. Moreover, they have been used in fingerprint analysis due to their good stickiness and finger rhythm without dense dust, making them suitable for detecting latent fingerprints on various surfaces .
Pharmaceutical Intermediates
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” serves as a pharmaceutical intermediate. It is particularly relevant in the synthesis of Ranolazine, a medication used to treat chronic angina. As an intermediate, it plays a crucial role in the development and manufacturing of this therapeutic agent .
Material Science
In material science, derivatives of this compound are explored for their potential use in creating new materials. For instance, its related compound, “2,6-Dimethylphenyl isocyanide”, has been studied for synthesizing new polymers and materials with unique properties .
Environmental Science
The compound’s derivatives are being researched for environmental applications, such as the development of new sensors or materials that can detect or neutralize environmental toxins. Its related compound, “2,6-Dimethylphenol”, has been studied for its physical and chemical properties, which could be relevant in environmental monitoring and remediation efforts .
Forensic Science
In forensic science, the compound’s derivatives are used for enhancing the detection and visualization of fingerprints. This application is crucial in criminal investigations, providing a method for identifying individuals based on their unique fingerprint patterns .
Pharmacology and Toxicology
“1-(2,6-Dimethylphenyl)-4-tosylpiperazine” and its derivatives are being investigated for their pharmacological properties, including their potential use in cancer treatment. For example, its related compound, “(2,6-Dimethylphenyl)arsonic acid”, has shown promise in inducing apoptosis in leukemia and lymphoma cells, which could lead to new treatments for these cancers .
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its exact structure and properties. For example, 2,6-dimethylphenol is toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects .
Orientations Futures
The future directions for research and development involving “1-(2,6-Dimethylphenyl)-4-tosylpiperazine” would depend on its properties and potential applications. For instance, low-spin Co(II) redox shuttles with more negative redox potentials could be paired with a dye or dye mixture that absorbs into the near-infrared region .
Propriétés
IUPAC Name |
1-(2,6-dimethylphenyl)-4-(4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-15-7-9-18(10-8-15)24(22,23)21-13-11-20(12-14-21)19-16(2)5-4-6-17(19)3/h4-10H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTQWVIDVRGHDB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-4-tosylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

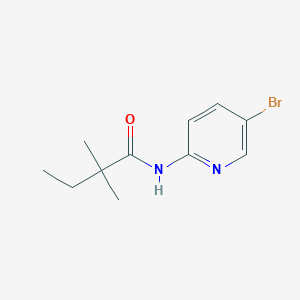
![3,4,5-triethoxy-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B503013.png)
![ethyl 1-benzyl-5-{2-hydroxy-3-[(2-hydroxyethyl)amino]propoxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B503015.png)
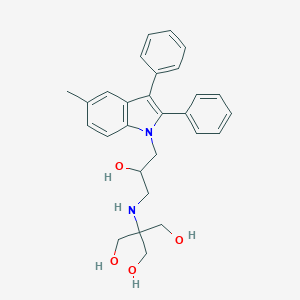
![ethyl 1-benzyl-5-(2-hydroxy-3-{[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}propoxy)-2-methyl-1H-indole-3-carboxylate](/img/structure/B503019.png)
![Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate](/img/structure/B503021.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B503024.png)
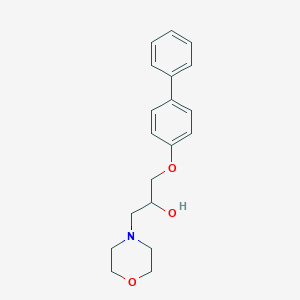
![1-{4-[2-Hydroxy-3-(4-methylpiperidyl)propoxy]phenyl}propan-1-one](/img/structure/B503026.png)
![9-{3-[(2-furylmethyl)amino]-2-hydroxypropyl}-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B503027.png)
![1-(Benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B503029.png)
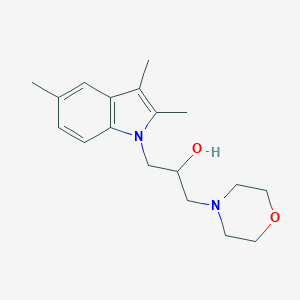

![N-(4-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B503033.png)